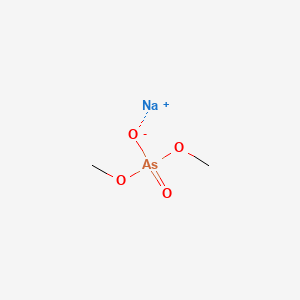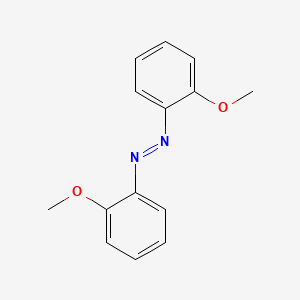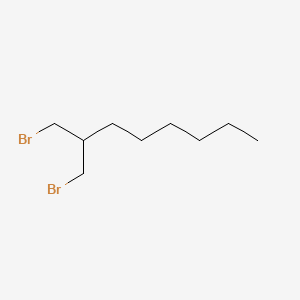
Cyclodocosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclodocosane is a saturated hydrocarbon with the molecular formula C22H44 This compound is a white, waxy solid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclodocosane can be synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation. This process involves the use of metal catalysts such as nickel or palladium under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where butadiene is subjected to trimerization and subsequent hydrogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclodocosane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclodocosanol and cyclodocosanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound ring, forming compounds like cyclodocosyl chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Cyclodocosanol, cyclodocosanone
Reduction: Smaller hydrocarbons
Substitution: Cyclodocosyl chloride, cyclodocosyl bromide
Applications De Recherche Scientifique
Cyclodocosane has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of cycloalkane chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of cyclodocosane is primarily related to its hydrophobic nature and ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Cyclododecane (C12H24): A smaller cycloalkane with similar properties but different applications.
Cyclotetracosane (C24H48): A larger cycloalkane with a higher molecular weight and different physical properties.
Uniqueness of Cyclodocosane: this compound’s unique combination of ring size and hydrophobicity makes it particularly useful in applications requiring a balance between stability and reactivity. Its larger ring structure compared to cyclododecane provides different chemical and physical properties, making it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
296-86-6 |
|---|---|
Formule moléculaire |
C22H44 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
cyclodocosane |
InChI |
InChI=1S/C22H44/c1-2-4-6-8-10-12-14-16-18-20-22-21-19-17-15-13-11-9-7-5-3-1/h1-22H2 |
Clé InChI |
COZWXTZNDSMXKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
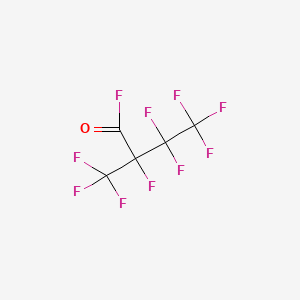
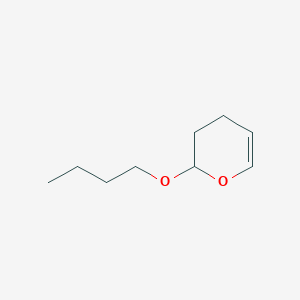

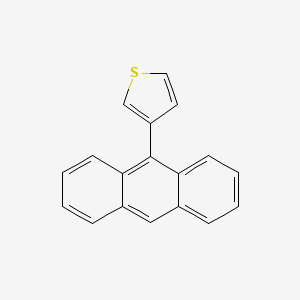
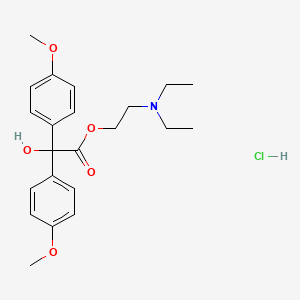
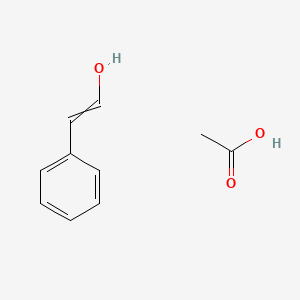
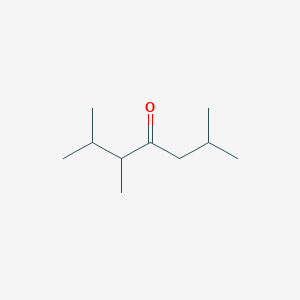
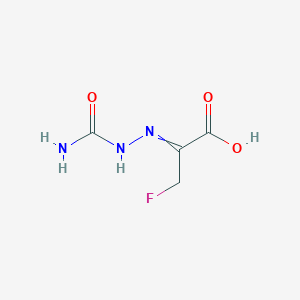
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

